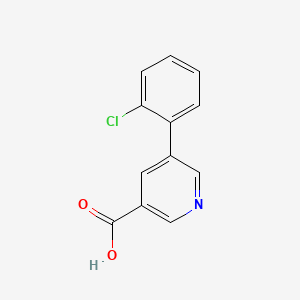

5-(2-Chlorophenyl)nicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-chlorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-11-4-2-1-3-10(11)8-5-9(12(15)16)7-14-6-8/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDDIFGTGPJAQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CN=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602385 | |

| Record name | 5-(2-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893735-02-9 | |

| Record name | 5-(2-Chlorophenyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=893735-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(2-Chlorophenyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Chlorophenyl)nicotinic acid is a key heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its structural motif, featuring a substituted pyridine ring linked to a chlorophenyl group, is of significant interest for modulating biological targets. The efficient and reliable synthesis of this compound is therefore of paramount importance for researchers in drug discovery and development. This guide provides a comprehensive overview of the most robust and widely employed synthetic strategy for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and practical considerations to ensure a successful and reproducible outcome.

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The formation of the carbon-carbon bond between the pyridine and chlorophenyl rings is the crucial step in the synthesis of this compound. For this transformation, the Suzuki-Miyaura cross-coupling reaction stands out as the method of choice. This palladium-catalyzed reaction offers several distinct advantages, including mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids.[1] The general unavailability of robust alternative methods for forging such aryl-aryl bonds with similar efficiency and substrate scope further underscores the strategic importance of the Suzuki-Miyaura coupling in this context.

The reaction proceeds by coupling a halogenated nicotinic acid derivative, typically 5-bromonicotinic acid, with 2-chlorophenylboronic acid in the presence of a palladium catalyst and a base. The choice of these components is critical for achieving high yields and purity.

Mechanistic Insights: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is essential for troubleshooting and optimizing the synthesis. The Suzuki-Miyaura cross-coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[2]

The key steps in the cycle are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (5-bromonicotinic acid), forming a Pd(II) intermediate.[3]

-

Transmetalation: The organic group from the activated boronic acid (2-chlorophenylboronate) is transferred to the palladium center. This is a critical step where the base plays a crucial role.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst.[3]

The Critical Role of the Base

The base is not merely a spectator in the Suzuki-Miyaura reaction; it is an essential activator. Boronic acids themselves are generally unreactive towards transmetalation. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻). This activation enhances the polarization of the organic ligand on the boron atom, facilitating its transfer to the palladium center.[4] The choice of base can influence the reaction rate and yield, with common choices including carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).

Detailed Experimental Protocol

This protocol provides a representative procedure for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 5-Bromonicotinic acid | C₆H₄BrNO₂ | 202.01 | 1.00 g | 4.95 |

| 2-Chlorophenylboronic acid | C₆H₆BClO₂ | 156.37 | 0.93 g | 5.94 |

| Palladium(II) acetate | C₄H₆O₄Pd | 224.50 | 0.022 g | 0.099 |

| Tricyclohexylphosphine | C₁₈H₃₃P | 280.42 | 0.056 g | 0.198 |

| Potassium carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.05 g | 14.85 |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 20 mL | - |

| Water (deionized) | H₂O | 18.02 | 5 mL | - |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromonicotinic acid (1.00 g, 4.95 mmol), 2-chlorophenylboronic acid (0.93 g, 5.94 mmol), and potassium carbonate (2.05 g, 14.85 mmol).

-

Catalyst Addition: Add palladium(II) acetate (0.022 g, 0.099 mmol) and tricyclohexylphosphine (0.056 g, 0.198 mmol) to the flask.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane (20 mL) and water (5 mL). The mixture should be degassed by bubbling argon or nitrogen through it for at least 20 minutes prior to addition.

-

Reaction: Place the flask under an inert atmosphere (argon or nitrogen) and heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water (50 mL) and filter to remove any insoluble material.

-

Precipitation: Transfer the filtrate to a beaker and acidify with 1 M hydrochloric acid (HCl) to a pH of approximately 3-4. A white precipitate of this compound should form.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and then a small amount of cold diethyl ether.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.[5]

-

Drying: Dry the purified product under vacuum to a constant weight.

Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analysis | Expected Results |

| Appearance | White to off-white solid |

| Melting Point | 236-239 °C[6] |

| ¹H NMR | Complex aromatic signals consistent with the substituted pyridine and chlorophenyl rings. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the pyridine and chlorophenyl rings, as well as the carboxylic acid carbon. |

| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of the product (C₁₂H₈ClNO₂). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H (carboxylic acid), C=O (carboxylic acid), C=C and C=N (aromatic rings), and C-Cl stretching vibrations.[7] |

Safety Considerations

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.[8]

-

Organoboron Compounds: While generally less toxic than other organometallic reagents, boronic acids can be irritating. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle it in a fume hood and away from ignition sources.

-

Exothermic Reactions: Suzuki-Miyaura couplings can be exothermic, especially on a larger scale.[9] It is important to have adequate cooling available and to add reagents in a controlled manner.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient route for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can consistently obtain this valuable building block in high yield and purity. The protocol and data presented in this guide serve as a comprehensive resource for the successful synthesis and characterization of this compound, empowering further advancements in medicinal chemistry and drug discovery.

References

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

- CN1141288A - Process for preparing nicotinic acid - Google Patents.

- Purification of nicotinic acid - US3037987A - Google Patents.

-

Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]

-

Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species | Organic Process Research & Development - ACS Publications. (2018, February 1). Retrieved from [Link]

-

FT-IR spectra of Nicotinic acid (a) control and (b) treated. - ResearchGate. Retrieved from [Link]

-

Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed. (2010, April 1). Retrieved from [Link]

- US4447615A - Process for the purification of nicotinic acid amide I - Google Patents.

-

Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements - MDPI. Retrieved from [Link]

-

Suzuki reaction - Wikipedia. Retrieved from [Link]

-

Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions - Purdue Engineering. (2022, May 10). Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. UCSD/CCMS - Spectrum Library [gnps.ucsd.edu]

- 4. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 5. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]

- 6. Nicotinic acid-13C6 13C 99atom , 99 CP 1189954-79-7 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. engineering.purdue.edu [engineering.purdue.edu]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 5-(2-Chlorophenyl)nicotinic Acid for Advanced Research

Introduction: A Scaffold of Pharmaceutical Interest

5-(2-Chlorophenyl)nicotinic acid, a substituted derivative of the essential vitamin B3 (niacin), represents a compelling molecular scaffold for researchers, scientists, and drug development professionals. Its structure, which marries the biologically significant nicotinic acid core with a sterically and electronically influential 2-chlorophenyl moiety, positions it as a valuable building block in the synthesis of novel chemical entities. The pyridine carboxylic acid framework is a well-established pharmacophore, known for its role in a variety of biological processes and its presence in numerous approved drugs. The introduction of a 5-aryl group, particularly one with a halogen substituent, offers a powerful vector for modulating physicochemical properties, target affinity, and metabolic stability, making this class of compounds a focal point in modern medicinal chemistry.[1]

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, designed to equip researchers with the technical insights necessary for its effective utilization in the laboratory and within drug discovery programs.

Physicochemical Properties: A Predictive and Comparative Analysis

| Property | Value (Predicted/Comparative) | Rationale and Key Insights |

| Molecular Formula | C₁₂H₈ClNO₂ | Confirmed.[2] |

| Molecular Weight | 233.65 g/mol | Confirmed.[2] |

| CAS Number | 893735-02-9 | Confirmed.[3] |

| Appearance | White to off-white solid | Predicted based on related aryl nicotinic acids. |

| Melting Point | > 250 °C | Predicted. The parent compound, 5-phenylnicotinic acid, has a melting point of 260 °C.[4] The introduction of a chloro-substituent is expected to influence crystal packing, but the melting point is likely to remain high due to the rigid, polar structure capable of strong intermolecular hydrogen bonding. |

| Solubility | Sparingly soluble in water; Soluble in hot ethanol, DMSO, and alkaline aqueous solutions. | Predicted. Nicotinic acid itself is soluble in hot water and ethanol.[5] The large, nonpolar chlorophenyl group will decrease aqueous solubility. However, like other carboxylic acids, it will be soluble in basic solutions upon formation of the carboxylate salt. It is expected to be soluble in polar aorganic solvents like DMSO. |

| pKa | ~4.5 - 4.8 | Predicted. The pKa of nicotinic acid is approximately 4.85.[6] The electron-withdrawing nature of the 2-chlorophenyl group is expected to have a minor acid-strengthening effect, potentially lowering the pKa slightly. However, the effect is transmitted through several bonds, so the change is not expected to be dramatic. |

Synthesis and Mechanism: The Power of Suzuki-Miyaura Coupling

The most efficient and widely adopted method for the synthesis of 5-arylnicotinic acids is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between a halide (or triflate) and an organoboron compound, offering high yields and excellent functional group tolerance.[7] For the synthesis of this compound, the key precursors are 5-bromonicotinic acid and 2-chlorophenylboronic acid.

Reaction Scheme:

Caption: General scheme for the synthesis of this compound.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromonicotinic acid to form a Pd(II) complex.

-

Transmetalation: The boronic acid is activated by the base to form a more nucleophilic boronate species. This species then transfers the 2-chlorophenyl group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex (the nicotinic acid and chlorophenyl moieties) couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst.[8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure based on established methods for similar Suzuki-Miyaura couplings and should be optimized for specific laboratory conditions.[9]

-

Reagent Preparation: To a flame-dried Schlenk flask, add 5-bromonicotinic acid (1.0 equiv.), 2-chlorophenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).

-

Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v), via syringe.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and acidify to pH ~4-5 with 1M HCl to precipitate the product.

-

Purification: Filter the resulting solid, wash with cold water, and then with a non-polar solvent like hexane to remove non-polar impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization: A Predictive Approach

Without experimental spectra, we can predict the key spectroscopic features of this compound based on established principles and data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and chlorophenyl rings. The chemical shifts are influenced by the electronegativity of the nitrogen atom, the carboxylic acid group, and the chlorine atom.

-

Pyridine Protons: The pyridine protons will be in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atom.

-

H2 and H6: These protons, ortho to the pyridine nitrogen, will be the most deshielded, appearing as distinct signals.

-

H4: This proton will also be in the aromatic region, with its chemical shift influenced by both the adjacent nitrogen (via the ring system) and the C5-aryl substituent.

-

-

Chlorophenyl Protons: The four protons on the 2-chlorophenyl ring will appear in the aromatic region, typically between 7.2 and 7.6 ppm. Their splitting patterns will be complex due to ortho, meta, and para couplings.

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will appear as a broad singlet far downfield, typically >12 ppm, and its position can be concentration and solvent dependent.[10]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all twelve carbon atoms in the molecule.

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon will be the most downfield signal, typically in the range of 165-175 ppm.

-

Pyridine Carbons: The carbons of the pyridine ring will appear in the aromatic region (approx. 120-155 ppm). The carbon attached to the nitrogen (C2 and C6) and the carbon bearing the carboxylic acid (C3) will have distinct chemical shifts. The carbon bearing the chlorophenyl group (C5) will also be clearly identifiable. Substituent effect data for pyridines can be used to refine these predictions.[11]

-

Chlorophenyl Carbons: The six carbons of the chlorophenyl ring will appear in the aromatic region (approx. 125-140 ppm). The carbon directly bonded to the chlorine atom (C1') and the carbon bonded to the pyridine ring (C2') will have characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch: A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid O-H stretch.[12]

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid.[13]

-

C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region will be present, corresponding to the aromatic ring stretching vibrations of both the pyridine and phenyl rings.[13]

-

C-Cl Stretch: A band in the fingerprint region, typically between 700 and 800 cm⁻¹, can be attributed to the C-Cl stretch.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 233 and 235 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom.

-

Key Fragmentation: A prominent fragmentation pathway would be the loss of the carboxylic acid group (-COOH, 45 Da), leading to a fragment ion at m/z 188/190. Further fragmentation of the biphenyl-like core could also be observed.[14]

Chemical Reactivity: A Tale of Three Moieties

The chemical reactivity of this compound is governed by the interplay of its three key structural components: the carboxylic acid, the pyridine ring, and the chlorophenyl group.

Caption: Key reactivity sites of this compound.

-

Carboxylic Acid Group: This is the most reactive site for many common transformations. It can undergo:

-

Esterification: Reaction with alcohols under acidic conditions to form esters.

-

Amidation: Activation (e.g., to an acid chloride or with coupling agents like EDC/HOBt) followed by reaction with amines to form amides. This is a cornerstone of medicinal chemistry for building larger, more complex molecules.

-

Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

-

Pyridine Ring: The nitrogen atom in the pyridine ring is basic and nucleophilic.

-

N-Alkylation/N-Oxidation: The lone pair on the nitrogen can react with electrophiles such as alkyl halides or oxidizing agents. However, the overall electron density of the ring is reduced due to the presence of the electron-withdrawing carboxylic acid group, making it less reactive than pyridine itself.

-

-

Aromatic Rings: Both the pyridine and the chlorophenyl rings are relatively deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carboxylic acid group and the chloro substituent, respectively. Nucleophilic aromatic substitution on the chlorophenyl ring is possible but generally requires harsh conditions or activation by other substituents.

Applications in Drug Discovery and Development: A Forward Look

The 5-arylnicotinic acid scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a wide range of biological targets.[1] While specific applications of this compound are not widely documented, its structure suggests significant potential in several therapeutic areas.

-

Enzyme Inhibition: The carboxylic acid can act as a key binding element (e.g., a hydrogen bond donor/acceptor or a metal chelator) within an enzyme's active site. The 2-chlorophenyl group can be directed into a hydrophobic pocket, potentially enhancing binding affinity and selectivity. This scaffold is relevant for targets such as:

-

Kinases: By converting the carboxylic acid to an amide, the molecule can be elaborated into structures that target the ATP-binding site of kinases.

-

Proteases and Hydrolases: The scaffold can be used to position functional groups that interact with catalytic residues.

-

-

Receptor Modulation: Nicotinic acid itself is a ligand for the G-protein coupled receptor GPR109A. Derivatives of nicotinic acid are explored for their ability to modulate this and other receptors with improved side-effect profiles.

-

Scaffold for Combinatorial Chemistry: The dual reactivity of the carboxylic acid and the potential for further functionalization of the aromatic rings make this compound an excellent starting point for the creation of compound libraries for high-throughput screening. The Suzuki coupling itself allows for the rapid generation of a diverse set of 5-aryl nicotinic acids by simply changing the boronic acid coupling partner.[15]

Safety and Handling

Based on available safety data for this and similar compounds, this compound should be handled with appropriate care in a laboratory setting.

-

Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a chemical entity of considerable interest for advanced research and development. While a complete experimental profile is yet to be fully elucidated in the public domain, its synthesis is readily achievable through robust and well-understood methodologies like the Suzuki-Miyaura coupling. Its predictable spectroscopic and reactivity characteristics, combined with the proven track record of the 5-arylnicotinic acid scaffold in medicinal chemistry, make it a highly valuable and versatile tool. This guide serves as a foundational resource to empower researchers to confidently incorporate this promising building block into their synthetic and drug discovery endeavors.

References

- CookeChem. 5-(2-Chlorophenyl)nicotinicacid, 95+%, 893735-02-9. [URL: https://www.cookechem.com/show-3115948.html]

- ChemNet. 5-PHENYLNICOTINIC ACID. [URL: http://www.chemnet.com/cas/en/10177-12-5/5-PHENYLNICOTINIC-ACID.html]

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9148435/]

- Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. ResearchGate. [URL: https://www.researchgate.net/publication/237199042_Investigations_of_the_reactivity_of_pyridine_carboxylic_acids_with_diazodiphenylmethane_in_protic_and_aprotic_solvents_Part_II_Pyridine_mono-carboxylic_acid_N-oxides]

- Nicotinic Acid | C6H5NO2 | CID 938. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Nicotinic-acid]

- BenchChem. Application Notes and Protocols: 5-Bromonicotinic Acid in Medicinal Chemistry. [URL: https://www.benchchem.com/application-notes/5-bromonicotinic-acid-in-medicinal-chemistry]

- FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. ResearchGate. [URL: https://www.researchgate.net/figure/FT-IR-spectra-a-Niacin-b-MNPs-and-c-MNPs-Niacin_fig6_342602752]

- Nicotinic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/Nicotinic_acid]

- FT-IR spectra of Nicotinic acid (a) control and (b) treated. ResearchGate. [URL: https://www.researchgate.

- S. Thomas, I. Brühl, E. Kleinpeter. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/13C-NMR-Chemical-Shift-Calculations-for-Some-A-Thomas-Br%C3%BChl/a5e0034a742013f283258529321e1e0d37e6f30d]

- F. Coletta, A. Gambaro, G. Rigatti. Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Sci-Hub. [URL: https://sci-hub.se/10.1080/00387017608062741]

- This compound - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_No_CB8409924.htm]

- Infrared Spectra of Nicotinic Acid, Thiourea and their Metal Complexes. Growing Science. [URL: https://growingscience.com/ac/Vol6/2012_ac_53.pdf]

- On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Elsevier. [URL: not available]

- 5-PHENYLNICOTINIC ACID | 10177-12-5. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6276606.htm]

- Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid? Quora. [URL: https://www.quora.com/Which-one-is-weaker-acid-between-pyridine-2carboxylic-acid-and-pyridine-3-carboxylic-acid]

- Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. JOCPR. [URL: https://jocpr.com/vol6-iss1-2014/JCPR-2014-6-1-209-221.pdf]

- Nicotinamide | C6H6N2O | CID 936. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Nicotinamide]

- Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. ResearchGate. [URL: https://www.researchgate.

- Nicotinic acid(59-67-6) IR Spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_59-67-6_IR1.htm]

- ¹H NMR Spectroscopy. University of Bath. [URL: https://www.

- Nicotinic Acid. The Merck Index Online. [URL: not available]

- Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/suzuki-miyaura-coupling-the-power-of-boronic-acids-and-the-utility-of-5-chloro-2-hydroxyphenylboronic-acid]

- 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/11%3A_Carboxylic_Acids_and_Their_Derivatives/11.

- 13-C NMR Chemical Shift Table.pdf. Macmillan Learning. [URL: https://www.macmillanlearning.com/studentresources/pip/app/static/ipy/technqiues_2e/tables/13C_NMR_Shifts.pdf]

- 2,6-Pyridine dicarboxylic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. [URL: https://spectrabase.com/spectrum/QcaNv5Humm]

- 375853-95-5|5-(3-Chlorophenyl)nicotinic acid|BLD Pharm. [URL: https://www.bldpharm.com/products/375853-95-5.html]

- ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [URL: https://www.researchgate.net/figure/13-C-NMR-chemical-shifts-d-ppm-of-pyridine-in-various-solvents-208_tbl1_322695502]

- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_How_to_be_a_Successful_Organic_Chemist_(Sandtorv)/07%3A_The_Suzuki-Miyaura_Coupling]

- IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups. CDN. [URL: https://cdn.vanderbilt.edu/vu-wp0/wp-content/uploads/sites/271/2019/02/12193911/IR-table.pdf]

- Table of Characteristic IR Absorptions. University of Colorado Boulder. [URL: https://www.colorado.edu/lab/odas/ir-spectroscopy]

- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [URL: https://www.rose-hulman.edu/class/chem/ch431/Exp%203%20Suzuki%20Coupling.pdf]

- Suzuki-Miyaura Coupling|Basics|Mechanism|Examples| ChemOrgChem. YouTube. [URL: https://www.youtube.

- 1H NMR Chemical Shift Values Table. Chemistry Steps. [URL: https://www.chemistrysteps.com/1h-nmr-chemical-shift-values-table/]

- 5-Chloro-2-hydroxynicotinic acid | C6H4ClNO3 | CID 162286. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-2-hydroxynicotinic-acid]

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. [URL: https://www.tcichemicals.

- CAS 10177-12-5: 5-PHENYLNICOTINIC ACID. CymitQuimica. [URL: https://www.cymitquimica.com/base/cymit/ficha/10/10-F065872]

- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/01%3A_Mass_Spectrometry/1.

- 5-(3-Chlorophenyl)nicotinic acid. Oakwood Chemical. [URL: https://oakwoodchemical.com/Products/039438]

- 5-(3-Chlorophenyl)nicotinic acid. Labsolu. [URL: https://labsolu.ca/product/5-3-chlorophenylnicotinic-acid/]

- On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. ResearchGate. [URL: https://www.researchgate.

- Solubility and Thermodynamic Parameters of Nicotinic Acid in Different Solvents. ResearchGate. [URL: https://www.researchgate.net/publication/282333182_Solubility_and_Thermodynamic_Parameters_of_Nicotinic_Acid_in_Different_Solvents]

- Nicotinic acid analytical standard 59-67-6. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sial/phr1143]

- 2047-49-6(5-NITRONICOTINIC ACID) Product Description. ChemicalBook. [URL: https://www.chemicalbook.com/ProductDesc_EN_2047-49-6.htm]

- Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1Propanol, 2Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K. ResearchGate. [URL: https://www.researchgate.

- Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. [URL: https://www.researchgate.net/publication/230814988_Solubility_of_nicotinic_acid_in_water_ethanol_acetone_diethyl_ether_acetonitrile_and_dimethyl_sulfoxide]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. tcichemicals.com [tcichemicals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rose-hulman.edu [rose-hulman.edu]

- 10. pure.st-andrews.ac.uk [pure.st-andrews.ac.uk]

- 11. mdpi.com [mdpi.com]

- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

5-(2-Chlorophenyl)nicotinic acid CAS number 893735-02-9

An In-depth Technical Guide to 5-(2-Chlorophenyl)nicotinic Acid (CAS: 893735-02-9)

Introduction

This compound is a substituted derivative of nicotinic acid (Vitamin B3), a fundamental component of cellular metabolism.[1] As a pyridine-3-carboxylic acid scaffold featuring a 2-chlorophenyl moiety at the 5-position, this compound holds potential as a valuable building block in medicinal chemistry and a tool for exploring structure-activity relationships of nicotinic acid analogs. The introduction of the lipophilic and electronically distinct chlorophenyl group can significantly alter the parent molecule's pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a detailed protocol for its synthesis via Suzuki-Miyaura cross-coupling, standard characterization methodologies with predicted spectral data, and a discussion of its potential biological significance in the context of nicotinic acid's known pharmacology.

Physicochemical and Structural Properties

The properties of this compound are summarized below. Data is sourced from commercial suppliers and theoretical predictions.[2]

| Property | Value | Source |

| CAS Number | 893735-02-9 | Commercial Supplier |

| Molecular Formula | C₁₂H₈ClNO₂ | [2] |

| Molecular Weight | 233.65 g/mol | [2] |

| IUPAC Name | 5-(2-Chlorophenyl)pyridine-3-carboxylic acid | IUPAC Nomenclature |

| Appearance | Predicted: White to off-white solid | Standard for similar compounds |

| Solubility | Predicted: Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol | General chemical principles |

| Melting Point | Not available | - |

Synthesis via Palladium-Catalyzed Suzuki-Miyaura Coupling

The most direct and versatile method for synthesizing 5-aryl nicotinic acids is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction forms a carbon-carbon bond between a halo-pyridine and an arylboronic acid. The proposed synthesis for this compound couples 5-bromonicotinic acid with 2-chlorophenylboronic acid.

Causality of Experimental Choices:

-

Catalyst: A palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ and a phosphine ligand, is standard for Suzuki couplings due to its ability to readily undergo oxidative addition with the aryl halide.[4]

-

Base: A base, typically sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄), is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[4]

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is often used. The organic solvent solubilizes the reactants, while water is necessary to dissolve the inorganic base.

Experimental Workflow Diagram

Sources

- 1. Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress: Further Molecular and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-(2-Chlorophenyl)nicotinicacid , 95+% , 893735-02-9 - CookeChem [cookechem.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

An In-Depth Technical Guide to the Molecular Structure of 5-(2-Chlorophenyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid, a form of vitamin B3, and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of their pharmacological profiles. This guide focuses on the molecular structure of a specific derivative, 5-(2-Chlorophenyl)nicotinic acid, a compound of interest for its potential applications in drug discovery. Its chemical structure, featuring a chlorinated phenyl ring at the 5-position of the nicotinic acid core, suggests unique electronic and steric properties that may influence its biological interactions.

This technical guide provides a comprehensive overview of the molecular structure of this compound, including its synthesis, spectroscopic characterization, and potential biological relevance. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

Molecular Structure and Properties

This compound possesses the empirical formula C₁₂H₈ClNO₂ and a molecular weight of 233.65 g/mol .[1] The molecule consists of a pyridine ring substituted with a carboxylic acid group at the 3-position and a 2-chlorophenyl group at the 5-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₈ClNO₂ | [1] |

| Molecular Weight | 233.65 g/mol | [1] |

| IUPAC Name | 5-(2-chlorophenyl)pyridine-3-carboxylic acid | N/A |

| CAS Number | 893735-02-9 | [1] |

Synthesis of this compound

The most versatile and widely employed method for the synthesis of 5-arylnicotinic acids is the Suzuki-Miyaura cross-coupling reaction.[9][10][11][12] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[13][14][15] For the synthesis of this compound, this would involve the coupling of a 5-halonicotinic acid (typically 5-bromonicotinic acid) with 2-chlorophenylboronic acid.

Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization for specific laboratory conditions.

Materials:

-

5-Bromonicotinic acid

-

2-Chlorophenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate)

-

Solvent system (e.g., Toluene, Ethanol, Water)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Brine solution

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromonicotinic acid (1.0 equivalent), 2-chlorophenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene:ethanol:water) to the flask.

-

Catalyst Addition: Add the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh₃)₄) to the reaction mixture under a positive flow of the inert gas.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any insoluble solids. Concentrate the filtrate under reduced pressure to remove the organic solvents.

-

Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by recrystallization or column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While experimental spectra are not available in the public domain, the expected spectral characteristics can be predicted based on the known properties of the constituent functional groups.[16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[18][19]

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings.

-

Pyridine Protons: The protons on the nicotinic acid ring will appear as multiplets in the downfield region (typically δ 7.5-9.0 ppm). The exact chemical shifts and coupling patterns will be influenced by the positions of the carboxylic acid and the 2-chlorophenyl group.[20][21]

-

Phenyl Protons: The protons on the 2-chlorophenyl ring will also appear as multiplets in the aromatic region (typically δ 7.0-7.5 ppm).

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will likely appear as a broad singlet at a very downfield chemical shift (δ 10-13 ppm), and its visibility may depend on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

-

Pyridine Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region (typically δ 120-155 ppm).

-

Phenyl Carbons: The carbon atoms of the 2-chlorophenyl ring will also appear in the aromatic region (typically δ 125-145 ppm). The carbon attached to the chlorine atom will be influenced by its electronegativity.

-

Carboxylic Carbonyl Carbon: The carbonyl carbon of the carboxylic acid will appear as a singlet at a downfield chemical shift (typically δ 165-185 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[22][23][24]

-

O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band is expected around 1700-1725 cm⁻¹ due to the C=O stretching vibration of the carboxylic acid.

-

C=C and C=N Stretches: Aromatic C=C and C=N stretching vibrations will appear in the region of 1400-1600 cm⁻¹.

-

C-Cl Stretch: A medium to strong absorption band in the fingerprint region, typically around 750-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

-

C-H Stretches: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[17][25][26][27]

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 233.65). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

-

Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and a carboxyl group (-COOH, M-45).[25] Fragmentation of the biaryl system may also occur.

Potential Biological Applications

While specific biological studies on this compound are not extensively reported, the broader class of nicotinic acid and its derivatives has been investigated for a variety of therapeutic applications.

-

Anti-inflammatory Activity: Several derivatives of nicotinic acid have demonstrated anti-inflammatory properties.[28][29][30][31] It is plausible that this compound could exhibit similar activity, potentially through the inhibition of inflammatory mediators.

-

Cytotoxic and Anticancer Activity: Some substituted nicotinamide and nicotinic acid derivatives have shown cytotoxic effects against various cancer cell lines.[32][33][34] The presence of the halogenated phenyl ring in this compound could contribute to its potential as an anticancer agent.

-

Modulation of Nicotinic Acetylcholine Receptors: Nicotinic acid derivatives can interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders.[35][36]

Further research is required to elucidate the specific biological activities and therapeutic potential of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and potential applications of this compound. While a complete experimental characterization is not yet available in the public domain, this guide offers a solid foundation for researchers working with this compound. The synthetic protocol based on the robust Suzuki-Miyaura coupling provides a clear pathway for its preparation. The predicted spectroscopic data serves as a valuable reference for its characterization. The exploration of its potential biological activities, based on the known properties of related compounds, opens avenues for future research in drug discovery and development.

References

- García-Rubia, A., et al. (2006). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Tetrahedron Letters, 47(13), 2189-2192.

- Di Paola, R., et al. (2003). Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. Life Sciences, 72(23), 2633-2644.

- Khan, I., et al. (2016). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 21(11), 1547.

-

Wikipedia. Cambridge Structural Database. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

- Cross, W. I., et al. (2003). CCDC 194453: Experimental Crystal Structure Determination.

-

University of Iowa. CCDC 2439985: Experimental Crystal Structure Determination. [Link]

-

University of Otago. CCDC 2323924: Experimental Crystal Structure Determination. [Link]

-

CCDC. The Largest Curated Crystal Structure Database. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

ACD/Labs. NMR Prediction. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

National Institute of Standards and Technology. The Cambridge Structural Database (CSD): Current Activities and Future Plans. [Link]

- Ali, A., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)

-

Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) spectrometer. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

- Wang, L., et al. (2017).

- Cai, S. X., et al. (2003). Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. Journal of Medicinal Chemistry, 46(12), 2474-2481.

-

University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]

-

Growing Science. Figure S1. Infrared Spectra of Nicotinic Acid, Thiourea and their Metal Complexes. [Link]

-

YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]

-

Nanomegas. Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. [Link]

-

ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

Journal of Chemical and Pharmaceutical Research. Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. [Link]

-

YouTube. Suzuki cross-coupling reaction. [Link]

- Wawruszak, A., et al. (2021).

-

Chemistry Stack Exchange. Proton NMR Spectrum for Nicotinic Acid. [Link]

- Sławiński, J., et al. (2023). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. International Journal of Molecular Sciences, 24(7), 6197.

- Schoffelen, S., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2529-2538.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). [Link]

- Yilmaz, A., & Caliskan, Z. (2020). Filling data gap for nicotinic acid, nicotinate esters and nicotinamide for the determination of permitted daily exposure by a category approach. Applied Biological Chemistry, 63(1), 1-9.

- Zengin, G., et al. (2019). Phenolic Profiles, Antioxidant and Anti-Inflammatory Activities of Hydrodistillation Wastewaters from Five Lamiaceae Species. Foods, 8(12), 643.

- El-Sayed, R., et al. (2007).

-

PubChem. Nicotinic Acid. [Link]

-

ResearchGate. FTIR spectra of Nicotinic acid. [Link]

-

Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

- Semple, G., et al. (2006). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Journal of Medicinal Chemistry, 49(4), 1227-1230.

-

ResearchGate. Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. Research Portal [iro.uiowa.edu]

- 5. Research Portal [ourarchive.otago.ac.nz]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. nanomegas.com [nanomegas.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. organic-chemistry.org [organic-chemistry.org]

- 12. youtube.com [youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. acdlabs.com [acdlabs.com]

- 19. Visualizer loader [nmrdb.org]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 21. hmdb.ca [hmdb.ca]

- 22. researchgate.net [researchgate.net]

- 23. jocpr.com [jocpr.com]

- 24. researchgate.net [researchgate.net]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 27. raco.cat [raco.cat]

- 28. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. Phenolic Profiles, Antioxidant and Anti-Inflammatory Activities of Hydrodistillation Wastewaters from Five Lamiaceae Species - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

- 35. CAS 10177-12-5: 5-PHENYLNICOTINIC ACID | CymitQuimica [cymitquimica.com]

- 36. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Therapeutic Landscape of Nicotinic Acid Derivatives: A Technical Guide to Unlocking Their Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide navigates the multifaceted biological activities of nicotinic acid (niacin, vitamin B3) derivatives, extending beyond their well-established lipid-modifying effects. As the scientific community continues to unravel the complex signaling pathways modulated by these compounds, new therapeutic avenues in inflammation, oncology, and metabolic diseases are emerging. This document provides a comprehensive overview of the core biological activities, the underlying molecular mechanisms, and detailed experimental protocols to empower researchers in this dynamic field.

Introduction: Beyond the Lipid-Lowering Paradigm

For decades, nicotinic acid has been a cornerstone in the management of dyslipidemia. Its ability to favorably modulate lipid profiles, including reducing low-density lipoprotein (LDL) and triglycerides while increasing high-density lipoprotein (HDL), is well-documented[1][2][3]. However, the therapeutic application of nicotinic acid has often been hampered by side effects, most notably cutaneous flushing, which has driven the development of numerous derivatives with improved tolerability and diverse pharmacological profiles[4].

Recent research has illuminated that the biological effects of nicotinic acid and its derivatives are not solely confined to lipid metabolism. These compounds exert potent anti-inflammatory and anticancer activities, mediated through a complex interplay of receptor-dependent and -independent signaling pathways[5][6][7]. This guide will delve into these key biological activities, providing the theoretical framework and practical methodologies to investigate novel nicotinic acid derivatives.

The Anti-Inflammatory Armamentarium of Nicotinic Acid Derivatives

Chronic inflammation is a key pathological feature of numerous diseases, including atherosclerosis, neurodegenerative disorders, and cancer. Nicotinic acid derivatives have demonstrated significant anti-inflammatory properties, offering a promising therapeutic strategy.

Mechanistic Insights: GPR109A-Dependent and Independent Pathways

The primary receptor for nicotinic acid is the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2)[8]. Activation of GPR109A on immune cells, such as macrophages and neutrophils, as well as on adipocytes, triggers a cascade of anti-inflammatory responses.

GPR109A-Dependent Signaling: Upon ligand binding, GPR109A couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels[9]. This, in turn, modulates the activity of downstream effectors like protein kinase A (PKA), resulting in the suppression of pro-inflammatory gene expression. Furthermore, GPR109A activation can also initiate signaling through β-arrestin pathways, which can mediate distinct cellular responses, including kinase activation and receptor internalization[10][11]. The flushing side-effect of niacin is believed to be mediated by a β-arrestin-dependent pathway in Langerhans cells, leading to the release of prostaglandins[8][12].

GPR109A-Independent Signaling: Emerging evidence suggests that some of the anti-inflammatory and other biological effects of nicotinic acid are independent of GPR109A. One prominent mechanism involves the role of nicotinic acid as a precursor for nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical coenzyme for the activity of sirtuins, a class of NAD+-dependent deacetylases that regulate inflammation, metabolism, and cellular stress responses[13][14][15]. By boosting intracellular NAD+ levels, nicotinic acid can enhance sirtuin activity, leading to the deacetylation of key inflammatory transcription factors like NF-κB, thereby suppressing the expression of pro-inflammatory cytokines.

Signaling Pathway Diagram: GPR109A-Mediated Anti-Inflammatory Effects

Caption: GPR109A signaling cascade upon activation by nicotinic acid derivatives.

Quantitative Assessment of Anti-Inflammatory Activity

The anti-inflammatory potential of novel nicotinic acid derivatives can be quantified using a variety of in vitro and in vivo assays. Below is a summary of representative data for select derivatives.

| Derivative | Assay | Cell Line/Model | IC50 / Effect | Reference |

| Compound 5 | ROS Inhibition | Human Blood Cells | IC50 = 1.42 ± 0.1 µg/mL | [16] |

| Isonicotinates | ROS Inhibition | Human Blood Cells | High activity observed | [16] |

| 2-Arylaminonicotinic Acids | COX-2 Inhibition | In vitro | Preferential COX-2 inhibition | [17] |

| Compounds 4d, 4f, 4g, 4h, 5b | Nitrite Inhibition | RAW 264.7 cells | Potent inhibition | [17] |

| Nicotinic acid-NSAID conjugates | IL-6 & TNF-α reduction | Human cell lines | Significant reduction | [18] |

Experimental Protocols for Evaluating Anti-Inflammatory Activity

Causality: This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger. A reduction in NO levels indicates potential anti-inflammatory activity.

Protocol:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of the test nicotinic acid derivative for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Determine the nitrite concentration, a stable product of NO, using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent and measuring the absorbance at 540 nm after a 10-minute incubation at room temperature.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Causality: This is a classic in vivo model of acute inflammation. Carrageenan injection induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.

Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.

-

Grouping: Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and test groups receiving different doses of the nicotinic acid derivative.

-

Compound Administration: Administer the test compounds and controls orally or intraperitoneally 1 hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Experimental Workflow: Anti-Inflammatory Screening

Caption: A typical workflow for screening nicotinic acid derivatives for anti-inflammatory activity.

The Anticancer Potential of Nicotinic Acid Derivatives

The role of nicotinic acid derivatives in cancer is an area of intense investigation. Several derivatives have demonstrated potent cytotoxic and antiproliferative activities against various cancer cell lines[6][19].

Mechanisms of Anticancer Action

The anticancer effects of nicotinic acid derivatives are multifaceted and can involve:

-

Inhibition of Kinases: Many derivatives act as inhibitors of key signaling kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[19][20].

-

Induction of Apoptosis: Some compounds can trigger programmed cell death (apoptosis) in cancer cells, often through the modulation of pro- and anti-apoptotic proteins.

-

Cell Cycle Arrest: Nicotinic acid derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing.

-

Structure-Activity Relationship (SAR): The anticancer activity is often dependent on the specific chemical structure of the derivative. For instance, the nature and position of substituents on the nicotinic acid scaffold can significantly influence their potency and selectivity[5][21].

Quantitative Assessment of Anticancer Activity

The in vitro anticancer efficacy of nicotinic acid derivatives is typically determined by measuring their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Derivative | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| Compound 5c | HCT-15 (Colon) | 0.068 | VEGFR-2 Inhibition | [19][20] |

| Compound 5c | PC-3 (Prostate) | Potent | VEGFR-2 Inhibition | [19] |

| Compound 8 | HCT-116 (Colon) | 5.4 | Anti-proliferative | [19] |

| Compound 8 | HepG2 (Liver) | 7.1 | Anti-proliferative | [19] |

| Compound 10 | HCT-116 (Colon) | 15.4 | Anti-proliferative | [19] |

| Compound 10 | HepG2 (Liver) | 9.8 | Anti-proliferative | [19] |

Experimental Protocols for Evaluating Anticancer Activity

Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity upon treatment with a compound suggests cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the nicotinic acid derivative for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Causality: This model evaluates the in vivo antitumor efficacy of a compound by assessing its ability to inhibit the growth of human tumors implanted in immunodeficient mice.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the nicotinic acid derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

-

Endpoint: Euthanize the mice when the tumors in the control group reach a predetermined size or at the end of the study period.

-

Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

Modulating Lipid Metabolism: The Classical and Novel Roles of Nicotinic Acid Derivatives

The primary clinical application of nicotinic acid is in the management of dyslipidemia. Its derivatives are being developed to retain these beneficial effects while minimizing side effects[1][4].

Mechanisms of Lipid Modification

Nicotinic acid and its derivatives exert their lipid-lowering effects through several mechanisms:

-

Inhibition of Lipolysis: Activation of GPR109A in adipocytes inhibits the release of free fatty acids (FFAs) into the circulation[8]. This reduces the substrate available for the liver to synthesize triglycerides and VLDL.

-

Inhibition of Hepatic Triglyceride Synthesis: Nicotinic acid can directly inhibit diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in hepatic triglyceride synthesis[22].

-

Increased HDL Cholesterol: The mechanism for increasing HDL is not fully understood but is thought to involve reduced hepatic uptake of HDL and increased levels of apolipoprotein A1[3].

In Vivo Models for Assessing Hypolipidemic Activity

The Triton WR-1339-induced hyperlipidemia model in rats is a commonly used method to screen for hypolipidemic agents.

Protocol: Triton WR-1339-Induced Hyperlipidemia in Rats

-

Animal Preparation: Fast male Wistar rats overnight.

-

Induction of Hyperlipidemia: Administer a single intraperitoneal injection of Triton WR-1339 (e.g., 300 mg/kg) dissolved in saline.

-

Compound Administration: Administer the test nicotinic acid derivative or a standard drug (e.g., bezafibrate) orally or intraperitoneally.

-

Blood Sampling: Collect blood samples at baseline and at various time points after Triton injection (e.g., 6 and 24 hours).

-

Lipid Analysis: Measure the plasma levels of total cholesterol, triglycerides, LDL, and HDL.

-

Data Analysis: Compare the lipid profiles of the treated groups with the hyperlipidemic control group.

Conclusion and Future Directions

Nicotinic acid derivatives represent a versatile class of compounds with a broad spectrum of biological activities. While their lipid-modifying properties are well-established, their potential as anti-inflammatory and anticancer agents is a rapidly expanding field of research. A thorough understanding of their mechanisms of action, including both GPR109A-dependent and -independent pathways, is crucial for the rational design of novel derivatives with enhanced efficacy and improved safety profiles. The experimental protocols detailed in this guide provide a robust framework for researchers to explore the therapeutic potential of these promising compounds. Future research will likely focus on developing derivatives with biased agonism at the GPR109A receptor to separate therapeutic effects from unwanted side effects, as well as further elucidating the role of NAD+-dependent pathways in mediating their diverse biological activities.

References

-

Mahmoud, Z. H., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136. [Link]

-

Rajagopal, S., et al. (2010). Therapeutic potential of β-arrestin- and G protein-biased agonists. Proceedings of the National Academy of Sciences, 107(2), 628-632. [Link]

-

Jain, N., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 21(7), 847-882. [Link]

-

El-Dash, Y., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(12), e2300250. [Link]

-

El-Dash, Y., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. PubMed. [Link]

-

Digby, J. E., et al. (2012). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 14(1), 79-85. [Link]

-

Covarrubias, A. J., et al. (2021). Sirtuins and NAD+ in the Development and Treatment of Metabolic and Cardiovascular Diseases. Circulation Research, 128(11), 1659-1678. [Link]

-

Khan, K. M., et al. (2017). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 22(9), 1547. [Link]

-

Jain, N., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. PubMed. [Link]

-

Taciak, P. A., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(19), 6253. [Link]

-

Carlson, L. A. (2005). Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. Atherosclerosis, 182(2), 215-225. [Link]

-

Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 61(9), 933-944. [Link]

-

Ramalakshmi, N., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Malaysian Journal of Science, 28(2), 147-154. [Link]

-

Sinclair, D. (2019). NAD+ boosters: NR, NMN, and how they affect sirtuins. FoundMyFitness. [Link]

-

Imai, S., & Guarente, L. (2014). NAD+ and Sirtuins in Aging and Disease. Trends in Cell Biology, 24(8), 464-471. [Link]

-

Tsvetkov, D., et al. (2019). The NAD+-Dependent Family of Sirtuins in Cerebral Ischemia and Preconditioning. Frontiers in Neuroscience, 13, 233. [Link]

-

Liu, Y., et al. (2021). Conformational change in β-arrestin2 upon activation of GPR109A. ResearchGate. [Link]

-

Ramalakshmi, N., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. [Link]

-

He, S., et al. (2020). Sirtuin 3 Dependent and Independent Effects of NAD+ to Suppress Vascular Inflammation and Improve Endothelial Function in Mice. International Journal of Molecular Sciences, 21(21), 8086. [Link]

-

Reiner, Z. (2008). Beyond Desensitization: Physiological Relevance of Arrestin-Dependent Signaling. Pharmacological Research, 57(1), 1-8. [Link]

-

Sivaprakasam, S., et al. (2016). Signaling pathways downstream of FFA2, FFA3, and GPR109a activation and corresponding effects. ResearchGate. [Link]

-

Sinthupoom, N., et al. (2021). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. Journal of Molecular Structure, 1232, 129952. [Link]

-

Saha, R., et al. (2021). Graphical representation of IC 50 (COX-1 and COX-2) values for the... ResearchGate. [Link]

-

Ibel, H., et al. (1980). Nicotinic acid and its derivatives: a short survey. Journal of Clinical Chemistry and Clinical Biochemistry, 18(6), 331-341. [Link]

-

El-Gamal, M. I., et al. (2020). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Molecules, 25(18), 4153. [Link]

-

Schandelmaier, S., et al. (2012). Nicotinic acid as a lipid-modifying drug--a review. Atherosclerosis, 224(2), 291-299. [Link]

-

Bkhaitan, M. M., et al. (2021). Chemical structure of nicotinic acid derivatives and related compounds 1-5. ResearchGate. [Link]

-

Wanders, D., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites, 11(4), 237. [Link]

-

Chen, C. H., et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. Bioorganic & Medicinal Chemistry, 18(1), 113-120. [Link]

-

Al-Warhi, T., et al. (2021). Involvement of the Niacin Receptor GPR109a in the LocalControl of Glucose Uptake in Small Intestine of Type 2Diabetic Mice. International Journal of Molecular Sciences, 22(16), 8743. [Link]

-

Al-Mohaissen, M. (2012). Nicotinic acid: a lipid-lowering agent with unrealized potential. Journal of the Saudi Heart Association, 24(4), 255-261. [Link]

-

Lukasova, M., et al. (2013). Differential tissue and ligand-dependent signaling of GPR109A receptor: implications for anti-atherosclerotic therapeutic potential. Journal of the American Heart Association, 2(3), e000208. [Link]

-

Kumar, P., et al. (2013). Nicotinic acid conjugates of nonsteroidal anti-inflammatory drugs (NSAID's) and their anti-inflammatory properties. Bioorganic & Medicinal Chemistry Letters, 23(12), 3496-3500. [Link]

-

Khan, A. R., et al. (2014). Single blind placebo controlled randomized trial on hypolipidemic effects of Nicotinic acid. ResearchGate. [Link]

-

Ganji, S. H., et al. (2009). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. The American Journal of Pathology, 175(5), 1845-1854. [Link]

-

Toth, P. P. (2009). Pleiotropic Effects of Nicotinic Acid: Beyond High Density Lipoprotein Cholesterol Elevation. Current Pharmaceutical Design, 15(31), 3694-3701. [Link]

-

El-Dash, Y., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Semantic Scholar. [Link]

-

Jean-Charles, P. Y., et al. (2016). GPCR signaling via β-arrestin-dependent mechanisms. The Journal of Steroid Biochemistry and Molecular Biology, 161, 4-10. [Link]

-

Grundmann, M., et al. (2019). Therapeutic Potential of Targeting ß-Arrestin. Frontiers in Pharmacology, 10, 219. [Link]

-

Jain, N., et al. (2021). Novel derivatives of Nicotinic acid as Promising anticancer agents. Semantic Scholar. [Link]

-

Zhorov, B. S., et al. (2021). Marine-Derived Ligands of Nicotinic Acetylcholine Receptors in Cancer Research. Marine Drugs, 19(11), 606. [Link]

-

Khalil, N. A., et al. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. ResearchGate. [Link]

-

Kocsis, I., et al. (2023). Critical Assessment of the Anti-Inflammatory Potential of Usnic Acid and Its Derivatives—A Review. Molecules, 28(8), 3569. [Link]

Sources

- 1. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinic acid as a lipid-modifying drug--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Nicotinic acid and its derivatives: a short survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Beyond Desensitization: Physiological Relevance of Arrestin-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. NAD+ and Sirtuins in Aging and Disease - PMC [pmc.ncbi.nlm.nih.gov]